(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-methoxyphenyl)(methyl)amino]methyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-{[(4-METHOXYPHENYL)(METHYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiazolidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-{[(4-METHOXYPHENYL)(METHYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazolidine ring and the introduction of the benzodioxole and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-{[(4-METHOXYPHENYL)(METHYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-{[(4-METHOXYPHENYL)(METHYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-{[(4-METHOXYPHENYL)(METHYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar to vitamin E and is used as an antioxidant.
Uniqueness
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-{[(4-METHOXYPHENYL)(METHYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H18N2O5S |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N2O5S/c1-21(14-4-6-15(25-2)7-5-14)11-22-19(23)18(28-20(22)24)10-13-3-8-16-17(9-13)27-12-26-16/h3-10H,11-12H2,1-2H3/b18-10+ |
InChI Key |
QOEGADVAYORKTK-VCHYOVAHSA-N |
Isomeric SMILES |
CN(CN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN(CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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